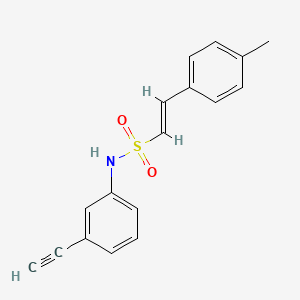![molecular formula C21H20FN3O B3016381 N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide CAS No. 1903677-61-1](/img/structure/B3016381.png)
N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound features a bipyridine moiety, which is often associated with coordination chemistry and catalysis, and a fluorinated phenyl group, which can influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the bipyridine intermediate: Starting from 2,3’-bipyridine, the compound can be functionalized at the 4-position using a suitable electrophile.
Coupling with the fluorinated phenyl group: The intermediate can then be coupled with 3-fluoro-4-methylbenzyl bromide under basic conditions to form the desired bipyridine derivative.
Amidation reaction: Finally, the bipyridine derivative can be reacted with 3-(3-fluoro-4-methylphenyl)propanoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under strong oxidizing conditions.
Reduction: The amide bond can be reduced to an amine under reducing conditions.
Substitution: The fluorinated phenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety may yield a bipyridine N-oxide, while reduction of the amide bond may yield the corresponding amine.
Scientific Research Applications
“N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a ligand in drug design and development, particularly for targeting metal ions or enzymes.
Materials Science: Use in the development of coordination polymers or metal-organic frameworks (MOFs) due to its bipyridine moiety.
Chemical Research: Application as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of “N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” would depend on its specific application. For example, in medicinal chemistry, it may act by binding to a metal ion or enzyme active site, thereby modulating its activity. The bipyridine moiety can coordinate to metal ions, while the fluorinated phenyl group can interact with biological targets through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A common ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
3-Fluoro-4-methylbenzoic acid: A related compound with a similar fluorinated phenyl group.
Uniqueness
“N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” is unique due to its specific combination of a bipyridine moiety and a fluorinated phenyl group, which can impart distinct chemical and biological properties. This combination may enhance its potential as a versatile ligand or functional material in various applications.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-15-4-5-16(11-19(15)22)6-7-21(26)25-13-17-8-10-24-20(12-17)18-3-2-9-23-14-18/h2-5,8-12,14H,6-7,13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWVGZLWZMBFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Benzothiophen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B3016310.png)
![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B3016311.png)


![5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3016319.png)
![3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3016321.png)
